molecular formula C16H14N4O8S B10960967 Ethyl 5-carbamoyl-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10960967
M. Wt: 422.4 g/mol
InChI Key: ZCACWGUZKQDZET-UHFFFAOYSA-N
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Description

ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an aminocarbonyl group, and a dinitrobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminocarbonyl group: This step often involves the reaction of the thiophene derivative with an isocyanate or a similar reagent.

    Attachment of the dinitrobenzoyl moiety: This is usually done through a nucleophilic substitution reaction where the aminocarbonyl-thiophene intermediate reacts with 3,5-dinitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The dinitrobenzoyl moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-3,5-dinitrobenzoate: Shares the dinitrobenzoyl moiety but lacks the thiophene ring and aminocarbonyl group.

    3,5-Dinitrobenzoyl chloride: A precursor used in the synthesis of various dinitrobenzoyl derivatives.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the dinitrobenzoyl and aminocarbonyl groups.

Uniqueness

ETHYL 5-(AMINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N4O8S

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[(3,5-dinitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H14N4O8S/c1-3-28-16(23)11-7(2)12(13(17)21)29-15(11)18-14(22)8-4-9(19(24)25)6-10(5-8)20(26)27/h4-6H,3H2,1-2H3,(H2,17,21)(H,18,22)

InChI Key

ZCACWGUZKQDZET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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